5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine

Description

Chemical identity and nomenclature

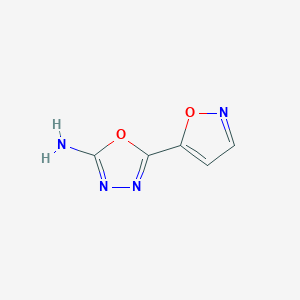

This compound represents a sophisticated heterocyclic compound characterized by the integration of two distinct five-membered aromatic rings. The compound, registered under Chemical Abstracts Service number 1105193-74-5, exhibits a molecular formula of C5H4N4O2 with a precise molecular weight of 152.11 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine, which accurately reflects the positional relationships between the heterocyclic components and the amino functional group.

The structural identity encompasses multiple synonymous designations within chemical databases, including this compound, 5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine, and the corresponding registry identifier DTXSID60652807. The compound's structural architecture demonstrates planarity characteristic of aromatic heterocycles, with the isoxazole ring containing oxygen and nitrogen heteroatoms in positions 1 and 2 respectively, while the oxadiazole component features oxygen and nitrogen atoms positioned at locations 1, 3, and 4 within the ring structure. This dual heterocyclic framework provides multiple sites for intermolecular interactions, contributing to the compound's diverse chemical reactivity and biological activity profiles.

The three-dimensional conformational analysis reveals optimal molecular geometry that facilitates specific binding interactions with biological targets. Database records indicate the compound's creation date as May 29, 2009, with recent modifications documented as recently as May 24, 2025, reflecting ongoing research interest and structural refinements. The standardized chemical notation systems, including Simplified Molecular Input Line Entry System representation, provide computational accessibility for molecular modeling and drug design applications.

Historical development of isoxazole-oxadiazole chemistry

The historical evolution of isoxazole and oxadiazole chemistry traces back to foundational discoveries in heterocyclic synthesis during the mid-twentieth century. Isoxazole photochemistry was first documented in 1966, revealing the inherent instability of the nitrogen-oxygen bond under ultraviolet irradiation conditions. This early research demonstrated that isoxazole rings undergo photolytic collapse, rearranging to oxazole derivatives through azirine intermediates, establishing fundamental understanding of isoxazole reactivity patterns. The photochemical properties subsequently led to development of isoxazole groups as native photo-cross-linkers for photoaffinity labeling applications and chemoproteomic studies.

Oxadiazole chemistry development paralleled isoxazole research, with systematic exploration of the four possible oxadiazole isomers revealing distinct stability profiles. Thermodynamic analysis using Gibbs free energy calculations established that 1,3,4-oxadiazole represents the most stable isomer with 0.0 kilocalories per mole, compared to 8.64 kilocalories per mole for 1,2,4-oxadiazole, 21.28 kilocalories per mole for 1,2,3-oxadiazole, and 40.61 kilocalories per mole for 1,2,5-oxadiazole. This stability hierarchy explained the prevalence of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives in medicinal chemistry applications.

Synthetic methodology advancements emerged through convergent synthesis approaches, particularly the development of non-dehydrative conditions for oxadiazole formation. Research by chemical synthesis teams introduced innovative coupling reactions between alpha-bromo nitroalkanes and acyl hydrazides, enabling direct formation of 2,5-disubstituted oxadiazoles without requiring 1,2-diacyl hydrazide intermediates. These synthetic innovations utilized semiaqueous conditions with straightforward aqueous workup procedures, representing significant improvements over traditional methods requiring highly oxophilic reagents.

The integration of isoxazole and oxadiazole chemistry into unified molecular frameworks began gaining prominence in the early twenty-first century as researchers recognized the complementary properties of these heterocyclic systems. Isoxazole derivatives demonstrated established pharmaceutical applications including beta-lactamase-resistant antibiotics such as cloxacillin, dicloxacillin, and flucloxacillin, while oxadiazole scaffolds exhibited prominent roles in drug discovery as bioisosteric replacements for ester, amide, and carboxylic acid functionalities.

Significance in heterocyclic chemistry research

The significance of this compound within heterocyclic chemistry research stems from its unique dual-ring architecture that combines complementary pharmacophoric elements. The compound exemplifies the strategic integration of distinct heterocyclic motifs to achieve enhanced biological activity profiles beyond those attainable through individual ring systems. Isoxazole components contribute electron-rich characteristics with oxygen atoms positioned adjacent to nitrogen, enabling diverse hydrogen bonding interactions and π-π stacking arrangements. Simultaneously, the 1,3,4-oxadiazole framework provides thermal and chemical stability while maintaining metabolic resistance properties valued in pharmaceutical development.

Research investigations have demonstrated that the dual heterocyclic structure facilitates interactions with multiple protein targets, including enzymes involved in cancer cell proliferation such as thymidylate synthase, histone deacetylase, topoisomerase II, telomerase, and thymidine phosphorylase. The compound's ability to modulate diverse biological pathways through selective enzyme inhibition represents a paradigm shift from single-target therapeutic approaches toward multi-target drug design strategies. Structural modification studies reveal that substitution patterns on both heterocyclic rings significantly influence biological activity, with electron-withdrawing groups on phenyl substituents enhancing antimicrobial properties.

The compound serves as a privileged scaffold for developing chemical probes and pharmaceutical candidates across multiple therapeutic areas. Its low lipophilicity characteristics, quantified by calculated logarithmic partition coefficient values of 0.334 at physiological hydrogen ion concentration of 7.4, contribute to favorable pharmacokinetic properties including improved solubility and bioavailability profiles. The planar aromatic structure enables efficient cellular uptake while maintaining selectivity for specific molecular targets.

Furthermore, the compound's significance extends to its role as a bioisosteric replacement strategy in medicinal chemistry. The oxadiazole component effectively substitutes for metabolically labile functional groups such as esters and amides, providing enhanced stability against enzymatic degradation while preserving essential binding interactions. This bioisosteric utility has led to incorporation of oxadiazole motifs in clinically approved medications including raltegravir for human immunodeficiency virus treatment, fenadiazole, zibotentan, and tiodazosin.

Current research landscape

Contemporary research surrounding this compound encompasses extensive investigation into its biological activity mechanisms and therapeutic applications. Current studies reveal significant antimicrobial efficacy against diverse pathogenic organisms, with documented activity against Mycobacterium species, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans strains. Research teams have established minimum inhibitory concentration values ranging from 1 to 16 micrograms per milliliter for various bacterial targets, demonstrating potent antibacterial properties comparable to established therapeutic agents.

Anticancer research represents a major focus area, with multiple investigations examining the compound's cytotoxic effects against diverse cancer cell lines. Studies document half-maximal inhibitory concentration values in micromolar ranges for various cancer types, including breast cancer cell lines MCF-7, lung cancer A549 cells, and melanoma cell lines. The mechanism of anticancer activity involves multiple pathways including apoptosis induction, cell cycle arrest, and inhibition of specific enzymes critical for cancer cell survival and proliferation. Molecular docking studies provide detailed insights into binding interactions with target proteins, supporting structure-activity relationship development for optimized therapeutic efficacy.

Recent synthetic methodology research focuses on developing efficient, scalable production methods for this compound and related derivatives. Advanced synthetic approaches utilize continuous flow reactor systems with optimized reaction conditions to achieve high yields and purification efficiency. These methodological improvements enable systematic structure-activity relationship studies through preparation of diverse analogs with modified substitution patterns on both heterocyclic rings.

Current research trends emphasize hybrid compound development, where this compound serves as a core scaffold for conjugation with other pharmacologically active moieties. These hybrid approaches have yielded promising results in antimicrobial and anticancer applications, with several derivatives demonstrating enhanced potency compared to parent compounds. The research landscape also encompasses mechanistic studies elucidating specific molecular targets and cellular pathways affected by compound treatment, providing fundamental understanding necessary for rational drug design and development initiatives.

| Research Area | Key Findings | Cell Lines/Targets | Activity Range |

|---|---|---|---|

| Antimicrobial Activity | Potent broad-spectrum effects | M. bovis, S. aureus, E. coli, P. aeruginosa | 1-16 μg/mL MIC |

| Anticancer Properties | Apoptosis induction, cell cycle arrest | MCF-7, A549, DU-145 | 5-8 μg/mL IC50 |

| Enzyme Inhibition | Multiple target modulation | Thymidylate synthase, HDAC, topoisomerase II | Variable potency |

| Synthetic Development | Improved methodology | Continuous flow reactors | High yield optimization |

Properties

IUPAC Name |

5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-5-9-8-4(10-5)3-1-2-7-11-3/h1-2H,(H2,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSMUZYIYKTUDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60652807 | |

| Record name | 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-74-5 | |

| Record name | 5-(5-Isoxazolyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1,2-Oxazol-5-yl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60652807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Hydrazides with Isocyanates

Method Overview:

This method involves the reaction of hydrazides with isocyanates to form hydrazine-1-carboxamides, which subsequently undergo cyclization to yield the target heterocyclic compound.

Reaction Scheme:

Hydrazides (derived from aryl acids or hydrazine derivatives) are reacted with isocyanates such as dodecyl isocyanate or related derivatives in an aprotic solvent like acetonitrile. The process typically involves:

- Formation of hydrazide intermediates

- Cyclization facilitated by catalysts or thermal conditions

- Purification via recrystallization or chromatography

- Solvent: Acetonitrile or dimethylformamide (DMF)

- Temperature: Room temperature to mild heating (~50°C)

- Catalysts: Sometimes, bases like potassium carbonate are used to promote cyclization

Research Data:

A study reported yields of 67–98% for various hydrazide derivatives, with cyclization occurring efficiently in the presence of iodine and potassium carbonate at mild temperatures (~76°C). The process involves initial synthesis of hydrazides from acid derivatives, followed by cyclization to form the oxadiazole core.

Cyclization of Hydrazides with Carbon Disulfide and Alkylating Agents

Method Overview:

In this approach, hydrazides derived from isonicotinoyl hydrazides are reacted with carbon disulfide under basic conditions to form 1,3,4-oxadiazole-2-thiol intermediates. These intermediates are then alkylated with alkyl halides like 1-bromododecane to produce the target compound.

- Hydrazide + CS₂ under basic pH → oxadiazole-2-thiol

- Alkylation with alkyl halide (e.g., 1-bromododecane) in DMF with potassium carbonate → final oxadiazole derivative

- Reflux in DMF

- Excess alkyl halide for complete alkylation

- Purification by recrystallization

Research Data:

The synthesis of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol was achieved quantitatively with yields up to 76%. The process is notable for its straightforward one-pot nature and high efficiency.

One-Pot Multi-Component Condensation

Method Overview:

This environmentally friendly approach involves the condensation of aryl aldehydes, hydroxylamine hydrochloride, and ketoesters in aqueous media, often catalyzed by potassium salts or without catalysts.

- Aryl aldehyde + hydroxylamine hydrochloride + ketoester → cyclization to form the oxadiazole ring

- Solvent: Water or aqueous media

- Temperature: Room temperature to moderate heating (~70°C)

- Catalysts: Potassium carbonate or sodium salts

Research Data:

Yields of 67–98% have been reported, with high regioselectivity and mild conditions, making this method suitable for environmentally conscious synthesis.

Cycloaddition and Regioselective Synthesis of Isoxazoles and Oxadiazoles

Method Overview:

Several routes involve the reaction of terminal alkynes with nitrile oxides or hydroxylamine derivatives, often under ultrasound or catalytic conditions, to produce isoxazoles and their oxadiazole analogs.

- Terminal alkyne + nitrile oxide → 3,5-disubstituted isoxazoles or oxadiazoles

Research Data:

Methods utilizing ultrasound radiation or base catalysis have demonstrated high yields and shorter reaction times, with some procedures being environmentally benign, avoiding metal catalysts.

Data Table Summarizing Preparation Methods

| Method | Precursors | Key Reagents | Reaction Conditions | Yield Range | Advantages |

|---|---|---|---|---|---|

| Hydrazide-Isocyanate Cyclization | Hydrazides + Isocyanates | Potassium carbonate, iodine | Room temp to 76°C | 67–98% | High yield, straightforward |

| Hydrazide-Carbon Disulfide Alkylation | Hydrazides + CS₂ + Alkyl halides | Potassium carbonate | Reflux in DMF | Up to 76% | One-pot, efficient |

| Multi-Component Condensation | Aryl aldehydes + Hydroxylamine + Ketoesters | Potassium salts | Aqueous, 70°C | 67–98% | Eco-friendly, mild conditions |

| Alkynes + Nitrile Oxides | Terminal alkynes + Nitrile oxides | Ultrasound, base catalysts | Mild, room temp | Variable | Environmentally benign |

Chemical Reactions Analysis

Types of Reactions

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole and isoxazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine is a chemical compound with a wide array of applications in scientific research, including its use as a building block for synthesizing complex heterocyclic compounds. Research indicates its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Chemistry

This compound serves as a building block in the synthesis of more complex heterocyclic compounds. The synthesis of this compound typically involves the cyclization of precursors under specific reaction conditions, such as the reaction of hydrazides with isocyanates, followed by cyclization using p-toluenesulfonyl chloride and triethylamine. Industrial production methods may involve scalable synthetic routes and continuous flow reactors to ensure high yield and purity.

This compound undergoes several chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to various substituted oxadiazole and isoxazole derivatives.

Biology

The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Compounds containing 1,3,4-oxadiazole cores have demonstrated a broad biological activity spectrum, attracting interest in medicinal chemistry .

Medicine

Ongoing research explores the potential of this compound as a therapeutic agent in treating various diseases. The biological activity of the compound primarily stems from its ability to interact with various biological targets, such as enzymes and receptors, modulating their activity.

Industry

This compound is used in developing new materials with specific chemical and physical properties.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. this compound has been studied for its efficacy against various bacterial and fungal strains:

| Microorganism | Activity |

|---|---|

| Mycobacterium bovis | Strong inhibition |

| Candida albicans | Moderate antifungal activity |

| Escherichia coli | Effective antibacterial effects |

Anticancer Properties

The compound's anticancer potential has been explored, documenting its ability to inhibit cell proliferation in cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory effects by influencing lymphocyte proliferation and cytokine production, which may contribute to its therapeutic potential in autoimmune diseases and inflammatory conditions.

Additional Information

Mechanism of Action

The mechanism of action of 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Table 1: Key Structural Features of Analogues

Key Observations :

- Planarity : The 1,3,4-oxadiazole ring is planar in all analogues, as seen in 5-phenyl derivatives (r.m.s. deviation 0.002 Å) .

- Substituent Effects : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, while aromatic substituents (phenyl, isoxazolyl) enable π-π stacking. Isoxazole’s N-O bonds may improve solubility compared to purely hydrocarbon substituents.

- Hydrogen Bonding: The exocyclic NH₂ group acts as an H-bond donor, as demonstrated in crystal structures and docking studies with GSK-3β .

Common Methods :

- Hydrazide Cyclization : Analogues like 5-aryl derivatives are synthesized via cyclization of hydrazides with CS₂ under basic conditions . For example, 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-thiol is formed from isoniazid and CS₂ .

- Cross-Coupling : Boronic ester-containing derivatives (e.g., 5-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)-1,3,4-oxadiazol-2-amine) utilize Suzuki-Miyaura coupling .

Key Observations :

- Electron-Deficient Cores : The oxadiazole ring’s electron deficiency facilitates interactions with enzyme active sites, as seen in AChE and GSK-3β inhibition .

- Substituent Impact : Bulky groups (e.g., dodecyl in 5-[4-(tert-butyl)phenyl]-N-dodecyl derivatives) reduce activity due to steric hindrance, while polar substituents (e.g., pyridinyl) improve target engagement .

- Isoxazole’s Role : The isoxazole moiety in the target compound may mimic adenine in kinase binding pockets, enhancing selectivity for ATP-binding enzymes.

Molecular Interactions and Docking Studies

- GSK-3β Inhibition : Analogues like 5-(4-nitrophenyl) derivatives form dual H-bonds with Tyr134 and Val135 via the oxadiazole NH₂ and ring nitrogens . Isoxazole’s N-O could similarly interact with backbone amides.

- Cholinesterase Binding : In 5-phenyl derivatives, the oxadiazole NH₂ donates H-bonds to catalytic triads, while the aryl group occupies hydrophobic pockets .

Biological Activity

5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine is a heterocyclic compound notable for its dual-ring structure, comprising both isoxazole and oxadiazole moieties. This unique configuration contributes to its diverse biological activities, making it a subject of extensive research in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by relevant data tables and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 152.11 g/mol. The synthesis typically involves cyclization processes using precursors like hydrazides and isocyanates under specific reaction conditions. Advanced methods such as continuous flow reactors are often employed for industrial production to ensure high yield and purity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. It can bind to enzymes and receptors, modulating their activity. Notably, it has shown potential in inhibiting enzymes involved in disease pathways, thereby exerting therapeutic effects .

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. This compound has been studied for its efficacy against various bacterial and fungal strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Mycobacterium bovis | Strong inhibition | |

| Candida albicans | Moderate antifungal activity | |

| Escherichia coli | Effective antibacterial effects |

In a study by Dhumal et al., derivatives of 1,3,4-oxadiazole demonstrated potent antitubercular activity against Mycobacterium bovis, suggesting that similar effects could be anticipated for 5-Isoxazol derivatives due to structural similarities .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. The compound's ability to inhibit cell proliferation in cancer cell lines has been documented:

The mechanism involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells .

Immunomodulatory Effects

Additionally, this compound has shown immunomodulatory effects by influencing lymphocyte proliferation and cytokine production. This property may contribute to its therapeutic potential in autoimmune diseases and inflammatory conditions.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Activity : A comparative study demonstrated that derivatives with longer alkyl chains exhibited enhanced activity against M. tuberculosis, with MIC values ranging from 4–8 µM for the most active compounds .

- Anticancer Research : In vitro studies showed that treatment with 5-Isoxazol derivatives led to significant decreases in viability in various cancer cell lines compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 5-Isoxazol-5-yl-1,3,4-oxadiazol-2-amine derivatives?

A common method involves cyclizing hydrazide intermediates using phosphoryl chloride (POCl₃). For example, Prabhakar et al. (2024) synthesized 5-(pyridine-2-yl)-1,3,4-oxadiazol-2-amine derivatives by refluxing hydrazides with POCl₃ at 120°C for 6–8 hours, achieving yields of 65–78% . Alternative routes include coupling isoxazole-5-carboxylic acid derivatives with hydrazine precursors under acidic conditions, followed by cyclization .

Q. Which spectroscopic techniques are critical for characterizing these compounds?

- 1H/13C NMR : Confirms oxadiazole and isoxazole ring connectivity. For example, oxadiazole protons appear at δ 8.2–8.5 ppm, while isoxazolyl protons resonate at δ 6.7–7.1 ppm .

- Mass spectrometry (MS) : Validates molecular weight, with [M+H]+ peaks matching theoretical values within 0.1 Da accuracy .

- IR spectroscopy : Identifies NH stretches (3200–3400 cm⁻¹) and C=N/C-O bonds (1600–1700 cm⁻¹) .

Q. What in vitro assays are typically used to evaluate biological activity?

- Antimicrobial : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

- Antioxidant : DPPH radical scavenging or FRAP assays, with IC₅₀ values compared to ascorbic acid controls .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa), reporting viability at 24–48 hours .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be minimized?

Competing pathways (e.g., self-condensation of isoxazole intermediates) are controlled by:

Q. How to resolve discrepancies in biological activity data across studies?

Discrepancies often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or incubation times (24 vs. 48 hours) .

- Structural modifications : Electron-withdrawing groups (e.g., -CF₃) on the aryl ring enhance antimicrobial activity but reduce solubility, affecting dose-response curves .

- Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments ≥3 times .

Q. What protocols integrate molecular docking with experimental validation?

- Docking setup : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 1M17 for kinase targets). Adjust grid parameters to cover active sites .

- Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with IC₅₀ values. For example, derivatives with high docking scores for EGFR showed sub-µM cytotoxicity in MTT assays .

Q. How to design SAR studies for bioactivity optimization?

- Systematic substitution : Introduce electron-donating (e.g., -OCH₃) or bulky groups (e.g., -Ph) on the oxadiazole ring to assess steric/electronic effects .

- Bioisosteric replacement : Replace isoxazole with pyrazole or thiazole to evaluate heterocycle-specific interactions .

- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding or π-π stacking motifs .

Q. What are key considerations in X-ray crystallographic analysis?

- Crystal quality : Slow evaporation from DMSO/EtOH mixtures yields diffraction-quality crystals .

- Data refinement : Resolve bond angles (e.g., C8–O1–N2 = 106.7°) and torsion angles (e.g., C8–C9–C10 = 178.5°) using SHELXL .

- Validation : Cross-check with DFT-calculated geometries (e.g., B3LYP/6-31G*) to confirm stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.